molecular formula C5H8N2S B13608294 1,3-dimethyl-1H-pyrazole-4-thiol

1,3-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B13608294
M. Wt: 128.20 g/mol
InChI Key: PCMAKZGXJGTHGG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 4 adds unique chemical properties to this compound. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-thiol can be synthesized through several methodsAnother method includes the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

Industrial Production Methods

Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. These processes often utilize green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Lacks the thiol group, resulting in different chemical properties and reactivity.

    4-Methyl-1H-pyrazole-5-thiol: Similar structure but with a different substitution pattern on the pyrazole ring.

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-thiol is unique due to the presence of both methyl groups and a thiol group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3

InChI Key

PCMAKZGXJGTHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S)C

Origin of Product

United States

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